Mcl1-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H41N3O5S2 |
|---|---|
Molecular Weight |
683.9 g/mol |
IUPAC Name |
N-[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonyl-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C38H41N3O5S2/c1-25-22-32-33(38(5,6)19-18-37(32,3)4)24-31(25)26(2)27-12-14-28(15-13-27)36(42)40-48(45,46)30-16-17-34(35(23-30)41(43)44)39-20-21-47-29-10-8-7-9-11-29/h7-17,22-24,39H,2,18-21H2,1,3-6H3,(H,40,42) |
InChI Key |
UQOYPUQPZRJYPK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Mcl1-IN-11: A Technical Guide to its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various malignancies and implicated in therapeutic resistance. Its inhibition represents a promising strategy for cancer therapy. This document provides a detailed technical overview of the mechanism of action of Mcl1-IN-11, a selective inhibitor of Mcl-1, in the induction of apoptosis. We will delve into its binding characteristics, the downstream cellular consequences of Mcl-1 inhibition, and the experimental methodologies used to elucidate its function.
The Role of Mcl-1 in Apoptosis Regulation
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., BAX, BAK, BIM, PUMA, NOXA) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic "effector" proteins like BAK and "activator" BH3-only proteins like BIM, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, which is a key step in caspase activation and apoptosis.[1][2] Due to its rapid turnover, Mcl-1 is a critical and dynamic regulator of cell survival.[3]
This compound: A Selective Mcl-1 Inhibitor
This compound (also referred to as Compound G) is a small molecule inhibitor designed to selectively target the BH3-binding groove of Mcl-1.[1] By mimicking the action of pro-apoptotic BH3-only proteins, this compound competitively binds to Mcl-1, disrupting its interaction with pro-apoptotic partners.[4] This liberates effector proteins like BAX and BAK, leading to their oligomerization, MOMP, and the initiation of the apoptotic cascade.[2]
Binding Affinity and Selectivity
The potency and selectivity of this compound have been characterized through biochemical assays. The available data demonstrates a significant selectivity for Mcl-1 over other Bcl-2 family members, such as Bcl-2.
| Compound | Target | Ki (µM) | Selectivity (over Bcl-2) |
| This compound | Mcl-1 | 0.06 | ~70-fold |
| Bcl-2 | 4.2 | ||
| Table 1: Binding affinity of this compound for Mcl-1 and Bcl-2.[1] |
Signaling Pathway of this compound-Induced Apoptosis
The mechanism of action of this compound culminates in the activation of the intrinsic apoptotic pathway. The key steps are outlined in the signaling pathway diagram below.
Caption: this compound inhibits Mcl-1, leading to BAK activation, MOMP, and apoptosis.
Experimental Protocols
The characterization of Mcl-1 inhibitors like this compound involves a series of biochemical and cell-based assays to determine their binding affinity, cellular potency, and mechanism of action. Below are detailed methodologies for key experiments.
Competitive Binding Assay (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity (Ki) of an inhibitor to its target protein.
Principle: The assay measures the disruption of the interaction between Mcl-1 and a fluorescently labeled BH3 peptide by a competitive inhibitor.
Methodology:
-
Reagents: Recombinant human Mcl-1 protein (e.g., tagged with GST), a fluorescently labeled BH3 peptide (e.g., from BIM, labeled with a fluorescent acceptor like Cy5), and an antibody against the Mcl-1 tag (e.g., anti-GST) labeled with a fluorescent donor (e.g., Europium cryptate).
-
Procedure: a. In a microplate, combine a fixed concentration of Mcl-1 protein and the labeled BH3 peptide. b. Add serial dilutions of the test compound (this compound). c. Add the labeled antibody. d. Incubate at room temperature to allow the binding to reach equilibrium. e. Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The decrease in the FRET signal with increasing inhibitor concentration is used to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a TR-FRET based competitive binding assay.
Cellular Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in a culture based on the quantification of ATP.
Principle: The amount of ATP is directly proportional to the number of metabolically active (viable) cells.
Methodology:
-
Cell Culture: Seed cancer cells known to be dependent on Mcl-1 for survival in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 or 96 hours).[5]
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent, which lyses the cells and contains luciferase and luciferin (B1168401) to generate a luminescent signal from the ATP present.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The data is then plotted to determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[5]
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-7, as a direct measure of apoptosis.
Principle: A specific caspase substrate is linked to a reporter molecule (e.g., a fluorophore or a luminogenic substrate). Cleavage of the substrate by the active caspase releases the reporter, which can then be detected.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described for the viability assay.
-
Assay: Use a commercially available kit (e.g., Caspase-Glo® 3/7 Assay). Add the reagent containing the proluminescent caspase-3/7 substrate to the cell culture.
-
Signal Generation: The reagent lyses the cells, and active caspase-3/7 cleaves the substrate, leading to a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The increase in luminescence indicates the level of caspase-3/7 activation and, therefore, the induction of apoptosis.
Caption: Logical flow of cell-based apoptosis assays for this compound evaluation.
In Vivo Efficacy
Conclusion
This compound is a selective inhibitor of the anti-apoptotic protein Mcl-1. Its mechanism of action involves the direct binding to Mcl-1, which disrupts its sequestration of pro-apoptotic proteins. This leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, caspase activation, and ultimately, cell death. The methodologies described herein provide a robust framework for the continued investigation and characterization of this compound and other Mcl-1 inhibitors as potential cancer therapeutics. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Mcl-1 Inhibitor AZD5991: A Technical Guide to Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of AZD5991, a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). Overexpression of Mcl-1 is a key driver of tumorigenesis and resistance to cancer therapies, making it a critical target in oncology drug discovery. This document details the binding affinity and selectivity profile of AZD5991, alongside the experimental methodologies used for its characterization.
Binding Affinity and Selectivity Profile of AZD5991
AZD5991 demonstrates sub-nanomolar binding affinity for human Mcl-1, showcasing its high potency. Its selectivity is a key attribute, with significantly lower affinity for other members of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The quantitative binding data for AZD5991 is summarized in the tables below.
Table 1: Binding Affinity of AZD5991 for Mcl-1
| Assay Type | Parameter | Value (nM) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC₅₀ | 0.72[1][2] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Kᵢ | 0.20[1][2] |
| Surface Plasmon Resonance (SPR) | Kₑ | 0.17[3] |
Table 2: Selectivity Profile of AZD5991 Against Bcl-2 Family Proteins
| Target Protein | Assay Type | Parameter | Value (µM) | Selectivity Fold (vs. Mcl-1 Kᵢ) |
| Bcl-2 | TR-FRET | IC₅₀ | 20[2][3] | >100,000 |
| Bcl-2 | TR-FRET | Kᵢ | 6.8[2][3] | >34,000 |
| Bcl-xL | TR-FRET | IC₅₀ | 36[2][3] | >180,000 |
| Bcl-xL | TR-FRET | Kᵢ | 18[3] | >90,000 |
| Bcl-w | TR-FRET | IC₅₀ | 49[2][3] | >245,000 |
| Bcl-w | TR-FRET | Kᵢ | 25[3] | >125,000 |
| Bfl-1 | TR-FRET | IC₅₀ | 24[3] | >120,000 |
| Bfl-1 | TR-FRET | Kᵢ | 12[3] | >60,000 |
Core Signaling Pathway
Mcl-1 is a central regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic proteins BAK and BAX, preventing them from oligomerizing at the mitochondrial outer membrane and inducing cell death. Selective Mcl-1 inhibitors like AZD5991 bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic partners and triggering the apoptotic cascade.
Experimental Methodologies
The binding affinity and selectivity of AZD5991 were determined using robust biochemical and biophysical assays. The primary methods employed are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a homogeneous assay format well-suited for high-throughput screening and characterization of protein-protein interactions. It measures the inhibition of the Mcl-1 interaction with a fluorescently labeled peptide derived from a pro-apoptotic BH3 domain.
Experimental Workflow:
Protocol Details:
| Step | Procedure |
| 1. Reagent Preparation | All reagents are prepared in an appropriate assay buffer (e.g., 10 mM HEPES pH 7.4). His-tagged Mcl-1 protein, a biotinylated BH3 peptide (e.g., from BIM), a Terbium (Tb)-conjugated anti-His antibody (donor), and a Streptavidin-dye conjugate (acceptor) are prepared at specified concentrations. AZD5991 is serially diluted. |
| 2. Assay Plate Setup | The assay is typically performed in a 384-well plate format. A small volume of the serially diluted AZD5991 is dispensed into the assay wells. |
| 3. Reagent Addition | A mixture of His-tagged Mcl-1 and Tb-anti-His antibody is added to the wells, followed by the addition of the biotinylated BH3 peptide and the streptavidin-dye conjugate. |
| 4. Incubation | The plate is incubated at room temperature for a defined period (typically 1-3 hours) to allow the binding interactions to reach equilibrium.[4][5] |
| 5. Signal Detection | The TR-FRET signal is read on a compatible plate reader. The donor (Terbium) is excited (e.g., at 340 nm), and emissions are read at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm). |
| 6. Data Analysis | The ratio of the acceptor to donor emission is calculated. These ratios are then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC₅₀ value. The IC₅₀ is subsequently converted to a Ki value using the Cheng-Prusoff equation. |
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.
Experimental Workflow:
Protocol Details:
| Step | Procedure |
| 1. Ligand Immobilization | Recombinant Mcl-1 protein is immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference flow cell is typically prepared in parallel to subtract non-specific binding. |
| 2. Analyte Preparation | AZD5991 is serially diluted in a suitable running buffer (e.g., HBS-EP). |
| 3. Binding Measurement | The serially diluted AZD5991 (analyte) is injected over the sensor surface at a constant flow rate. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate a sensorgram. |
| 4. Kinetic Analysis | The sensorgram shows an association phase during analyte injection and a dissociation phase when the injection is replaced by running buffer. These curves are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). |
| 5. Affinity Calculation | The equilibrium dissociation constant (Kₑ) is calculated as the ratio of the dissociation and association rate constants (kₑ/kₐ). |
Selectivity Profiling Logic
The high selectivity of AZD5991 is a cornerstone of its therapeutic potential. To establish this, the inhibitor is counterscreened against other homologous anti-apoptotic Bcl-2 family members. A highly selective compound will exhibit potent inhibition of the primary target (Mcl-1) while displaying significantly weaker or no activity against other family members.
References
- 1. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early In Vitro Evaluation of Mcl-1 Inhibitors
A Note on Mcl1-IN-11: Extensive literature searches did not yield specific data for a compound designated "this compound." The following guide provides a comprehensive overview of the typical early in vitro evaluation process for potent and selective Myeloid cell leukemia-1 (Mcl-1) inhibitors, using publicly available data for well-characterized tool compounds as illustrative examples. This guide is intended for researchers, scientists, and drug development professionals.
Myeloid cell leukemia-1 (Mcl-1) is a crucial pro-survival protein belonging to the B-cell lymphoma-2 (Bcl-2) family.[1][2][3] Its overexpression is a common feature in a wide range of human cancers, where it contributes to tumor progression and resistance to various therapies.[3][4][5] Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins like BAK and BAX, thereby preventing the initiation of the intrinsic apoptosis pathway.[1][3][6] The development of small molecule inhibitors that disrupt this protein-protein interaction is a promising therapeutic strategy.[3] This document outlines the core in vitro studies employed in the early-stage discovery and characterization of Mcl-1 inhibitors.
Quantitative Data Presentation
The initial characterization of Mcl-1 inhibitors involves quantifying their binding affinity, cellular activity, and selectivity. The following tables summarize representative data for several well-documented Mcl-1 inhibitors.
Table 1: Biochemical and Cellular Potency of Selected Mcl-1 Inhibitors
| Compound | Mcl-1 Binding Affinity (Kᵢ, nM) | Cell Line | Cell Growth Inhibition (GI₅₀, nM) | Reference |
| Compound 26 | < 1 (subnanomolar) | A427 (NSCLC) | 90 | [7][8] |
| AMG-176 | 0.06 | Hematological Malignancy Cell Lines | Potent activity reported | [3] |
| AZD5991 | Data not specified | MV4-11 (AML) | Potent activity reported | [5] |
| S63845 | Data not specified | Various | Potent activity reported | [9] |
Table 2: Selectivity of Mcl-1 Inhibitors Against Other Bcl-2 Family Proteins
| Compound | Mcl-1 Kᵢ (nM) | Bcl-2 Kᵢ (µM) | Bcl-xL Kᵢ (µM) | Reference |
| Compound 26 | < 0.001 | 1.8 | 36 | [8] |
| AMG-176 | 0.06 | Minimal binding | Minimal binding | [3] |
Experimental Protocols
Detailed and robust experimental protocols are critical for the accurate assessment of Mcl-1 inhibitors. Below are methodologies for key in vitro assays.
Biochemical Binding Assays
These assays directly measure the binding affinity of a compound for the Mcl-1 protein.
-
Fluorescence Polarization (FP) Assay:
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide (e.g., from the Bim protein) from the BH3-binding groove of recombinant Mcl-1 protein by the inhibitor. The displacement causes a decrease in the polarization of the emitted light.
-
Protocol:
-
Recombinant human Mcl-1 protein is incubated with a fluorescently labeled Bim BH3 peptide.
-
Serial dilutions of the test compound (e.g., this compound) are added to the Mcl-1/peptide complex.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation. The Kᵢ is then calculated using the Cheng-Prusoff equation.
-
-
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR measures the binding interaction in real-time by detecting changes in the refractive index at the surface of a sensor chip to which either the Mcl-1 protein or the inhibitor is immobilized.
-
Protocol:
-
Recombinant Mcl-1 protein is immobilized on a sensor chip.
-
A solution containing the test compound is flowed over the chip surface at various concentrations.
-
The association and dissociation of the compound are monitored in real-time.
-
The resulting sensorgrams are analyzed to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).
-
-
Cell-Based Assays
These assays evaluate the effects of the inhibitor in a more physiologically relevant context.
-
Cell Viability/Growth Inhibition Assay (e.g., CellTiter-Glo®):
-
Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Protocol:
-
Mcl-1-dependent cancer cells (e.g., MV-4-11, NCI-H929) are seeded in 96- or 384-well plates.[7]
-
Cells are treated with a range of concentrations of the Mcl-1 inhibitor for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to the wells, and the luminescence, which is proportional to the amount of ATP, is measured.
-
The GI₅₀ (concentration causing 50% growth inhibition) is calculated by normalizing the data to untreated controls.
-
-
-
Apoptosis Induction Assay (e.g., Caspase-Glo® 3/7):
-
Principle: This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Protocol:
-
Cells are seeded and treated with the inhibitor as described for the viability assay.
-
At an earlier time point (e.g., 24 hours), the Caspase-Glo® 3/7 reagent is added.
-
The resulting luminescence, which is proportional to caspase activity, is measured.
-
An increase in the signal indicates the induction of apoptosis.
-
-
-
Target Engagement Assay (Co-immunoprecipitation):
-
Principle: This assay confirms that the inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bim) within the cell.
-
Protocol:
-
Cells are treated with the Mcl-1 inhibitor for a short period (e.g., 2-4 hours).
-
Cells are lysed, and the Mcl-1 protein is immunoprecipitated using an anti-Mcl-1 antibody.
-
The immunoprecipitated proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against Mcl-1 and Bim.
-
A reduction in the amount of Bim co-immunoprecipitated with Mcl-1 in inhibitor-treated cells compared to the control indicates target engagement.[7][8]
-
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in Mcl-1 biology and inhibitor evaluation.
Caption: Mcl-1's role in the intrinsic apoptosis pathway.
Caption: Mechanism of action for a small molecule Mcl-1 inhibitor.
Caption: A typical experimental workflow for Mcl-1 inhibitor evaluation.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. captortherapeutics.com [captortherapeutics.com]
- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Preliminary Research on Mcl-1 Inhibition in Hematological Malignancies: A Technical Guide on S64315 (MIK665)
Disclaimer: Initial research on the compound "Mcl1-IN-11" did not yield sufficient publicly available data to construct an in-depth technical guide. Therefore, this report focuses on a well-characterized and clinically evaluated Mcl-1 inhibitor, S64315 (also known as MIK665), as a representative agent for targeting Mcl-1 in hematological malignancies.
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical therapeutic target in a variety of cancers, particularly hematological malignancies.[1][2] Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies.[1][2] S64315 (MIK665) is a potent and selective small-molecule inhibitor of Mcl-1 that has shown significant preclinical and clinical activity in hematological cancers.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with S64315, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
S64315 is a BH3 mimetic that binds with sub-nanomolar affinity to the BH3-binding groove of Mcl-1, thereby preventing its interaction with pro-apoptotic proteins such as Bak and Bax.[1] This disruption of the Mcl-1/pro-apoptotic protein complex liberates Bak and Bax, leading to their oligomerization at the mitochondrial outer membrane. This event, in turn, results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1][4] The activity of S64315 is dependent on the presence of Bax and Bak.[1]
Data Presentation
In Vitro Activity of S64315 in Hematological Malignancy Cell Lines
S64315 has demonstrated potent single-agent cytotoxic activity across a diverse panel of human hematological cancer cell lines, including those from multiple myeloma (MM), acute myeloid leukemia (AML), and lymphoma.
| Cell Line | Cancer Type | IC50 / GI50 (nM) |
| H929 | Multiple Myeloma | 250 |
| AMO-1 | Multiple Myeloma | Data not specified |
| MOLM-13 | Acute Myeloid Leukemia | Data not specified |
| MV4-11 | Acute Myeloid Leukemia | Data not specified |
| U-937 | Histiocytic Lymphoma | Data not specified |
| OPM-2 | Multiple Myeloma | Data not specified |
Note: While multiple sources confirm potent activity in these cell lines, specific IC50/GI50 values for all were not consistently available in the reviewed literature. The H929 IC50 is provided as a specific example. Further literature review may be required for a complete dataset.
In Vivo Efficacy of S64315 in Hematological Malignancy Xenograft Models
S64315 has shown significant anti-tumor activity in various in vivo models of hematological malignancies.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition |
| AMO-1 | Multiple Myeloma | 12.5 mg/kg, i.v. | Significant tumor regression |
| MOLM-13 | Acute Myeloid Leukemia | Data not specified | Dose-dependent anti-tumor response |
| MV4-11 | Acute Myeloid Leukemia | Data not specified | Dose-dependent anti-tumor response |
| U-937 | Histiocytic Lymphoma | Data not specified | Complete and durable tumor responses (in combination) |
Note: The in vivo data highlights the potent anti-tumor effect of S64315, including complete tumor regressions at well-tolerated doses.[1][2] Specific quantitative tumor growth inhibition percentages were not consistently provided across the reviewed abstracts.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of S64315 on hematological cancer cell lines.
Methodology (based on common practices):
-
Cell Plating: Seed hematological cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium.
-
Compound Treatment: Treat the cells with a serial dilution of S64315 (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by S64315.
Methodology (based on common practices):
-
Cell Treatment: Treat cells with S64315 at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's protocol (e.g., from BioLegend).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
Objective: To detect changes in the levels of apoptosis-related proteins following S64315 treatment.
Methodology (based on common practices):
-
Cell Lysis: Treat cells with S64315 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against proteins of interest (e.g., Mcl-1, PARP, cleaved caspase-3, Bak, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of S64315 in a preclinical in vivo setting.
Methodology (based on common practices):
-
Cell Implantation: Subcutaneously inject a suspension of human hematological cancer cells (e.g., 5-10 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth: Monitor tumor growth by caliper measurements.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer S64315 intravenously (i.v.) according to the desired dosing schedule (e.g., once or twice weekly). The control group receives a vehicle solution.
-
Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Calculate tumor growth inhibition and assess the statistical significance of the treatment effect.
Mandatory Visualizations
Caption: S64315 inhibits Mcl-1, leading to Bak/Bax activation and apoptosis.
Caption: Preclinical evaluation workflow for S64315 in hematological malignancies.
Conclusion
S64315 (MIK665) is a potent and selective Mcl-1 inhibitor with significant preclinical activity against a range of hematological malignancies. Its mechanism of action, involving the induction of the intrinsic apoptotic pathway, makes it a promising therapeutic agent, both as a monotherapy and in combination with other anti-cancer drugs. The data and protocols summarized in this guide provide a foundational understanding for further research and development of Mcl-1 inhibitors in the treatment of hematological cancers.
References
Methodological & Application
Application Notes and Protocols for Mcl-1 Inhibitor in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Note: The compound "Mcl1-IN-11" is not referenced in the currently available scientific literature. The following protocols and data are representative of highly potent and selective small molecule inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), such as S63845 and AZD5991, and can be adapted for the evaluation of novel Mcl-1 inhibitors.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][2] It is a key regulator of the intrinsic apoptotic pathway and is frequently overexpressed in a variety of human cancers, including hematological malignancies and solid tumors.[2][3][4][5] The overexpression of Mcl-1 is associated with tumor progression, poor prognosis, and resistance to various cancer therapies.[2][3][5] Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[1][2] Consequently, the development of small molecule inhibitors that specifically target Mcl-1 is a promising therapeutic strategy in oncology.[3][6]
These application notes provide detailed protocols for the cellular characterization of a potent and selective Mcl-1 inhibitor. The described assays are designed to assess the inhibitor's on-target activity, its effect on cell viability and apoptosis, and to provide a framework for understanding its cellular mechanism of action.
Mechanism of Action and Signaling Pathway
Mcl-1 inhibitors are BH3 mimetics that bind with high affinity to the BH3-binding groove of the Mcl-1 protein.[1][7] This competitive binding displaces pro-apoptotic proteins like Bak and Bax, which are then free to oligomerize at the mitochondrial outer membrane.[1] This leads to the formation of pores, the release of cytochrome c into the cytoplasm, and the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).[8]
Mcl-1 Signaling Pathway in Apoptosis
Caption: Mcl-1 inhibitor action on the intrinsic apoptosis pathway.
Quantitative Data Summary
The following table summarizes the cellular activity of representative potent Mcl-1 inhibitors in various human tumor cell lines. This data can serve as a benchmark for evaluating new Mcl-1 inhibitors.
| Cell Line | Cancer Type | Mcl-1 Inhibitor | Assay Type | IC50 / EC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | S63845 | Cell Viability | 4 - 233 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | S63845 | Cell Viability | < 150 | [3] |
| H929 | Multiple Myeloma | AZD5991 | Cell Viability | < 1 | [4] |
| H929 | Multiple Myeloma | S63845 | Cell Viability | Single-digit nM | [7] |
| AMO-1 | Multiple Myeloma | S63845 | Cell Viability | Single-digit nM | [7] |
| OPM-2 | Multiple Myeloma | S63845 | Cell Viability | Single-digit nM | [7] |
| A427 | Lung Cancer | Compound 13 (Macrocyclic) | Caspase 3/7 Induction | Tracks with GI50 | [9] |
| Various | T-cell Lymphoma | AZD5991 | Cell Viability | < 1000 (in 15 of 21 lines) | [10] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Mcl-1 dependent cancer cell lines (e.g., MV4-11, H929)
-
Cell culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum
-
Mcl-1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of the Mcl-1 inhibitor in culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter sigmoidal dose-response).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Mcl-1 dependent cancer cell lines
-
Mcl-1 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the Mcl-1 inhibitor at various concentrations (e.g., 1x, 5x, and 10x IC50) for 24 hours.[11] Include a vehicle control.
-
-
Cell Staining:
-
Harvest cells (including supernatant) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC negative and PI negative cells are considered viable.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Experimental Workflow for Cellular Assays
Caption: General experimental workflow for cell-based assays.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of novel Mcl-1 inhibitors in a cell-based setting. By assessing the inhibitor's impact on cell viability and its ability to induce apoptosis, researchers can effectively characterize its potency and cellular mechanism of action. The provided quantitative data for existing Mcl-1 inhibitors serves as a valuable reference for these evaluations. These assays are critical for the advancement of Mcl-1 targeted therapies in oncology.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 7. books.rsc.org [books.rsc.org]
- 8. onclive.com [onclive.com]
- 9. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomarker-driven strategy for MCL1 inhibition in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Mcl1-IN-11 reconstitution instructions for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed instructions for the reconstitution and use of Mcl1-IN-11, a potent inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein. The following protocols are intended for research purposes to facilitate the investigation of Mcl-1's role in various biological processes, particularly in the context of cancer research and drug development.
Reconstitution of this compound
Proper reconstitution of this compound is critical for maintaining its stability and ensuring accurate experimental results. The following guidelines are based on general practices for similar small molecule inhibitors.
Storage of Lyophilized Powder: Upon receipt, store the lyophilized this compound powder at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Stock Solutions: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for in vitro studies.
Table 1: Reconstitution and Storage Recommendations
| Parameter | Recommendation |
| Solvent for Stock Solution | DMSO |
| Typical Stock Concentration | 10 mM |
| Storage of Stock Solution | Aliquot and store at -80°C. |
| Storage Duration | Up to 6 months at -80°C or 1 month at -20°C.[1] |
| Avoid | Repeated freeze-thaw cycles. |
Protocol for Reconstituting this compound to a 10 mM Stock Solution:
-
Centrifuge the vial of lyophilized this compound at low speed to collect the powder at the bottom.
-
Determine the amount of DMSO needed to achieve a 10 mM concentration based on the molecular weight of this compound (refer to the manufacturer's datasheet for the exact molecular weight).
-
Carefully add the calculated volume of DMSO to the vial.
-
To aid dissolution, you may gently vortex the vial or sonicate it in a water bath. To increase solubility, the tube can be heated to 37°C.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Mcl-1 Signaling Pathway
Mcl-1 is a key anti-apoptotic protein belonging to the Bcl-2 family. Its expression and activity are tightly regulated by various signaling pathways, making it a critical node in cell survival and apoptosis.[2][3][4] Overexpression of Mcl-1 is associated with tumorigenesis and resistance to cancer therapies.[5] this compound inhibits Mcl-1, thereby promoting apoptosis in cancer cells dependent on Mcl-1 for survival.
References
- 1. glpbio.com [glpbio.com]
- 2. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Mcl-1 Inhibition by Mcl1-IN-11 using Western Blot
These application notes provide a detailed protocol for assessing the inhibition of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic BCL-2 family protein, by the selective inhibitor Mcl1-IN-11 using Western blot analysis. This document is intended for researchers, scientists, and drug development professionals.
Mcl-1 is a critical survival protein that is frequently overexpressed in various cancers, contributing to therapeutic resistance. Small molecule inhibitors of Mcl-1 are valuable tools for studying the consequences of its inhibition and for potential therapeutic development. Western blotting is a fundamental technique to verify the on-target effect of this compound by monitoring the levels of Mcl-1 protein and downstream markers of apoptosis. This protocol provides a robust methodology for researchers investigating the efficacy and mechanism of action of Mcl-1 inhibitors.
Data Presentation
The following tables summarize the quantitative data for the experimental protocols described below.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Stock Concentration | Working Dilution | Vendor (Example) | Catalog # (Example) |
| This compound | 10 mM in DMSO | 0.1 - 10 µM | N/A | N/A |
| RIPA Lysis Buffer | 1X | N/A | Cell Signaling Technology | 9806 |
| Protease Inhibitor Cocktail | 100X | 1X | Thermo Fisher Scientific | 78430 |
| Phosphatase Inhibitor Cocktail | 100X | 1X | Thermo Fisher Scientific | 78420 |
| Primary Antibody: Rabbit anti-Mcl-1 | 0.5 mg/mL | 1:1000 | Cell Signaling Technology | 94296 |
| Primary Antibody: Rabbit anti-cleaved PARP | 0.1 mg/mL | 1:1000 | Cell Signaling Technology | 5625 |
| Primary Antibody: Rabbit anti-cleaved Caspase-3 | 0.2 mg/mL | 1:1000 | Cell Signaling Technology | 9664 |
| Loading Control: Mouse anti-β-actin | 1 mg/mL | 1:5000 | Abcam | ab8226 |
| Secondary Antibody: HRP-linked anti-rabbit IgG | 0.8 mg/mL | 1:2000 - 1:10000 | Cell Signaling Technology | 7074 |
| Secondary Antibody: HRP-linked anti-mouse IgG | 0.5 mg/mL | 1:2000 - 1:10000 | Cell Signaling Technology | 7076 |
Table 2: Experimental Parameters
| Parameter | Condition |
| Cell Seeding Density | 1 x 10^6 cells/mL |
| This compound Incubation Time | 6, 12, 24, 48 hours |
| Protein Lysate Concentration | 20-40 µg per lane |
| SDS-PAGE Gel Percentage | 4-12% gradient gel |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding : Seed a suitable cancer cell line (e.g., MV-4-11, MOLM-13 for leukemia, or HCT116 for colorectal cancer) in appropriate cell culture flasks or plates at a density of 1 x 10^6 cells/mL.
-
Inhibitor Preparation : Prepare a range of this compound concentrations (e.g., 0.1, 1, 10 µM) by diluting the 10 mM stock in fresh culture medium. Also, prepare a vehicle control using the same final concentration of DMSO.
-
Cell Treatment : Treat the cells with the different concentrations of this compound and the vehicle control. Incubate for various time points (e.g., 6, 12, 24, and 48 hours) to determine the optimal treatment duration.
-
Cell Harvesting : After incubation, collect the cells. For adherent cells, use a cell scraper. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Washing : Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
Protein Extraction and Quantification
-
Cell Lysis : Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubation : Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection : Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis : Load equal amounts of protein (20-40 µg) per lane onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody specific for Mcl-1 (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[1] To assess apoptosis, parallel blots can be incubated with primary antibodies for cleaved PARP and cleaved Caspase-3. A loading control antibody, such as β-actin or GAPDH, should be used to ensure equal protein loading.[1]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1]
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody's host species (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[1]
-
Final Washes : Wash the membrane again three times for 10 minutes each with TBST.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Expose the membrane to X-ray film or use a digital imaging system to capture the chemiluminescent signal.[1]
Visualizations
Caption: Mcl-1 Inhibition Signaling Pathway.
Caption: Western Blot Experimental Workflow.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Mcl1-IN-11
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to conventional therapies.[1][2] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins such as Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic cascade.[3][4] Consequently, the development of small molecule inhibitors targeting Mcl-1 has emerged as a promising therapeutic strategy in oncology.
Mcl1-IN-11 is a novel, potent, and selective small molecule inhibitor of Mcl-1. By binding to the BH3-binding groove of Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins. This leads to the release of Bak and Bim, triggering Bak oligomerization, mitochondrial outer membrane permeabilization (MOMP), and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[3][4]
This document provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Mcl-1 Signaling Pathway in Apoptosis
The following diagram illustrates the central role of Mcl-1 in the regulation of apoptosis and the mechanism of action of this compound.
Caption: Mcl-1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The optimal concentration and incubation time for this compound should be determined empirically for each cell line. The following table provides an example of expected dose-dependent induction of apoptosis.
| This compound Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 24 | 2-5 | 1-3 |
| 0.1 | 24 | 10-15 | 5-8 |
| 1 | 24 | 25-35 | 15-20 |
| 10 | 24 | 50-60 | 30-40 |
Experimental Protocols
Materials
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., OCI-AML3, a human acute myeloid leukemia cell line with high Mcl-1 expression)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Experimental Workflow
The following diagram outlines the major steps in the experimental protocol.
Caption: A streamlined workflow for apoptosis analysis using this compound.
Detailed Protocol
-
Cell Seeding:
-
For suspension cells, seed at a density of 0.5 x 10⁶ cells/mL in a 6-well plate.
-
For adherent cells, seed at a density that will result in 70-80% confluency at the time of harvesting.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Suggested final concentrations for a dose-response experiment are 0.1, 1, and 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Add the diluted this compound or vehicle to the cells and incubate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from each well to a 1.5 mL microcentrifuge tube. Centrifuge at 300 x g for 5 minutes.
-
Adherent cells: Aspirate the culture medium. Wash the cells once with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube. Centrifuge at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Repeat the wash step once.
-
-
Staining with Annexin V-FITC and PI:
-
Carefully discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to set the appropriate gates and compensation.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
The results can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis.
-
The cell population can be divided into four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells (often due to mechanical damage)
-
-
The following diagram illustrates the expected logical relationship in the experimental results.
Caption: Logical flow from this compound treatment to the observed apoptotic phenotype.
Troubleshooting
-
High background staining in the negative control: This could be due to over-trypsinization of adherent cells or mechanical stress during handling. Ensure gentle cell handling.
-
Low percentage of apoptotic cells: The concentration of this compound may be too low, or the incubation time may be too short. Perform a dose-response and time-course experiment to optimize conditions.
-
High percentage of necrotic cells (Annexin V-/PI+): This may indicate that the compound is cytotoxic at the tested concentration or that the cells were handled too roughly.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of apoptosis induced by the Mcl-1 inhibitor, this compound, using flow cytometry. By following this detailed methodology, researchers can effectively characterize the pro-apoptotic activity of this compound and similar compounds, which is a critical step in the preclinical evaluation of novel anti-cancer agents.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Mcl1-IN-11 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcl1-IN-11. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2] Mcl-1 plays a crucial role in cell survival by binding to and sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing them from inducing apoptosis.[1][2] this compound acts as a BH3 mimetic, binding to the hydrophobic groove of Mcl-1 and displacing these pro-apoptotic proteins.[3] This leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death in Mcl-1-dependent cancer cells.
Q2: In which solvent should I dissolve this compound?
This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For other Mcl-1 inhibitors, solubility in DMSO is often reported to be ≥50 mg/mL.[4] It is recommended to use anhydrous (water-free) DMSO to prepare stock solutions, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of hydrophobic compounds.
Q3: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[4][5][6]
Troubleshooting Guide: this compound Insolubility
Issue 1: Immediate precipitation of this compound upon addition to aqueous buffer or cell culture medium.
-
Question: I dissolved this compound in DMSO to make a high-concentration stock solution. When I add it to my aqueous buffer or cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?
-
Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted. Here are the potential causes and solutions:
-
High Final Concentration: The final concentration of this compound in the aqueous solution may exceed its solubility limit.
-
Solution: Decrease the final working concentration of the inhibitor. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific medium or buffer.
-
-
Rapid Dilution (Solvent Shock): Adding a concentrated DMSO stock directly into a large volume of aqueous solution can cause a rapid change in the solvent environment, leading to precipitation.
-
Solution: Employ a serial dilution method. First, prepare an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium or buffer. Then, add this intermediate dilution to the final volume. Always add the compound solution to the aqueous solution while gently vortexing or mixing.[6]
-
-
Low Temperature of Aqueous Solution: The solubility of many compounds decreases at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture media or buffers for dilutions.
-
-
Issue 2: Delayed precipitation of this compound in cell culture medium during incubation.
-
Question: My cell culture medium containing this compound appears clear initially, but after a few hours or a day in the incubator, I observe a cloudy or crystalline precipitate. What could be the cause?
-
Answer: Delayed precipitation can be due to several factors related to the stability of the compound in the complex environment of cell culture medium over time.
-
Interaction with Media Components: this compound might interact with salts, proteins (especially in the presence of serum), or other components in the medium, forming insoluble complexes.
-
Solution: If possible, try a different basal media formulation. You can also test the solubility in a simpler buffered saline solution like PBS to determine if media components are the primary issue. For some hydrophobic compounds, the presence of a low percentage of serum (e.g., 1-2%) can aid in solubilization.
-
-
pH Shift: Changes in pH of the culture medium due to cellular metabolism can affect the solubility of the compound.
-
Solution: Ensure your medium is well-buffered and monitor the pH of your cultures, especially for longer experiments.
-
-
Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.
-
Solution: Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.
-
-
Data Presentation
Table 1: Solubility of Mcl-1 Inhibitors in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Mcl1-IN-1 | DMSO | ≥ 50 mg/mL | [4] |
| MIM1 | DMSO | Not specified | [7] |
| A-1210477 | DMSO | Not specified | [5] |
| Mcl1-IN-26 | DMSO, Ethanol, DMF | Soluble in DMSO | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term or -80°C for long-term storage.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the experiment.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% (a concentration of 0.1% is generally well-tolerated by most cell lines).[9]
-
Include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) and an untreated control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals by viable cells.[10]
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Mandatory Visualizations
Caption: Mcl-1 signaling pathway and inhibition by this compound.
Caption: A streamlined experimental workflow for evaluating this compound.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of hydrophobic interactions of mammalian cells grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mcl1-IN-26 | inhibitor of myeloid cell leukemia 1 (MCL1) | CAS# 2056238-04-9 | InvivoChem [invivochem.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to address Mcl1-IN-11 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential instability issues with the selective Mcl-1 inhibitor, Mcl1-IN-11 (also known as Compound G).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the Bcl-2 family of proteins that prevents apoptosis, and its overexpression is associated with cancer development and resistance to therapy. This compound binds to Mcl-1, disrupting its interaction with pro-apoptotic proteins and thereby inducing programmed cell death in Mcl-1-dependent cancer cells.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the integrity of the compound, this compound should be stored at -20°C.[2] For preparing stock solutions, it is soluble in DMSO.[2] To avoid degradation, it is recommended to prepare aliquots of the stock solution to prevent repeated freeze-thaw cycles.[2] Stock solutions should be used within one month when stored at -20°C or within six months if stored at -80°C.[2]
Q3: I am observing precipitation of this compound in my aqueous buffer. How can I improve its solubility?
Low aqueous solubility can be a challenge with some small molecule inhibitors. For this compound, it is recommended to first dissolve the compound in DMSO to create a stock solution.[2] When further diluting into aqueous buffers, if precipitation occurs, you can try gently heating the solution to 37°C and using an ultrasonic bath to aid dissolution.[1] It is also advisable to prepare fresh dilutions from the DMSO stock for each experiment.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in various experimental settings.
Issue 1: Inconsistent or lower than expected potency in cell-based assays.
-
Possible Cause 1: Compound degradation. this compound, like many small molecules, may be unstable in aqueous solutions over time.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment from a frozen DMSO stock.
-
Minimize Exposure to Aqueous Environment: Reduce the incubation time of the compound in aqueous buffers before adding it to the cells.
-
pH of the Medium: Ensure the pH of your cell culture medium is stable, as pH variations can affect the stability of small molecules.
-
Storage of Stock Solutions: Adhere strictly to the recommended storage conditions (-20°C for short-term, -80°C for long-term) and avoid multiple freeze-thaw cycles.[2]
-
-
-
Possible Cause 2: Low effective concentration due to poor solubility.
-
Troubleshooting Steps:
-
Solubilization Technique: When preparing working solutions, ensure the DMSO stock is thoroughly mixed with the aqueous buffer. Gentle warming (37°C) and sonication can be beneficial.[1]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) to avoid solvent effects on the cells, while ensuring the compound remains in solution.
-
Visual Inspection: Before adding to cells, visually inspect the final dilution for any signs of precipitation. If precipitation is observed, reconsider the preparation method or the final concentration.
-
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent compound preparation.
-
Troubleshooting Steps:
-
Standardized Protocol: Develop and adhere to a strict, standardized protocol for preparing this compound solutions for all experiments.
-
Pipetting Accuracy: Use calibrated pipettes to ensure accurate and consistent dilutions.
-
Thorough Mixing: Ensure complete mixing of the compound at each dilution step.
-
-
-
Possible Cause 2: Adsorption to plasticware. Hydrophobic compounds can sometimes adsorb to plastic surfaces, reducing the effective concentration.
-
Troubleshooting Steps:
-
Use of Low-Binding Plastics: Consider using low-adhesion microplates and pipette tips.
-
Pre-treatment of Plates: In some cases, pre-incubating plates with a protein solution (like BSA) can help to block non-specific binding sites, although this should be tested for compatibility with your assay.
-
-
Quantitative Data
| Parameter | Value | Notes | Source |
| Ki for Mcl-1 | 0.06 µM | [1][2] | |
| Ki for Bcl-2 | 4.2 µM | Less potent at Bcl-2, indicating selectivity for Mcl-1. | [1][2] |
| Recommended Storage | -20°C (solid) | [2] | |
| Stock Solution Storage | -20°C (up to 1 month) or -80°C (up to 6 months) | Avoid repeated freeze-thaw cycles. | [2] |
| Solubility | Soluble in DMSO | For aqueous solutions, gentle heating and sonication may be required. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of compound provided.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in low-binding tubes and store at -20°C or -80°C.
-
-
Working Solution Preparation (for cell-based assays):
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically <0.5%).
-
If solubility issues are observed upon dilution in aqueous medium, gently warm the solution to 37°C and sonicate for a short period.
-
Use the freshly prepared working solutions immediately.
-
Visualizations
Caption: Signaling pathway of Mcl-1 inhibition by this compound leading to apoptosis.
Caption: Troubleshooting workflow for addressing this compound potency issues.
References
Mcl-1-IN-11 Cellular Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mcl-1-IN-11 and other Mcl-1 inhibitors in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mcl-1 inhibitors?
A1: Mcl-1 (Myeloid cell leukemia-1) is an anti-apoptotic protein belonging to the Bcl-2 family.[1][2] It promotes cell survival by binding to and sequestering pro-apoptotic proteins like Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[2][3][4][5] Mcl-1 inhibitors are small molecules that bind to the BH3-binding groove of Mcl-1, preventing its interaction with pro-apoptotic partners.[6] This releases Bak and Bax, leading to the induction of apoptosis.[5][6]
Q2: Why is Mcl-1 an attractive target in cancer therapy?
A2: Mcl-1 is frequently overexpressed in various cancers, including hematologic malignancies and solid tumors.[5][7][8][9] This overexpression is associated with tumor progression, poor prognosis, and resistance to conventional chemotherapies and other targeted agents like the Bcl-2 inhibitor venetoclax.[5][7][10][11] Therefore, inhibiting Mcl-1 is a promising strategy to induce apoptosis in cancer cells and overcome drug resistance.[5][11]
Q3: What are appropriate negative controls for Mcl-1 inhibitor cellular assays?
A3: Proper negative controls are crucial for interpreting the results of Mcl-1 inhibitor experiments. Two key types of negative controls are recommended:
-
Inactive Compound Control: An ideal negative control is a structurally similar compound that does not bind to Mcl-1. For example, UMI-101 is an analog of the Mcl-1 inhibitor UMI-77 that shows no binding to Mcl-1 and can be used to control for off-target effects of the chemical scaffold.[6]
-
Genetic Control: In experiments involving genetic manipulation, a non-targeting control is essential. For instance, when using siRNA to knock down Mcl-1, a non-targeting siRNA (e.g., targeting Luciferase) should be used as a negative control.[12]
Q4: What are some known off-target effects or toxicities associated with Mcl-1 inhibitors?
A4: A significant challenge in the development of Mcl-1 inhibitors is potential on-target toxicity to healthy tissues, as Mcl-1 is essential for the survival of various normal cells, including hematopoietic stem cells, lymphocytes, and cardiomyocytes.[13][14] Some Mcl-1 inhibitors have been associated with cardiac toxicity in clinical trials.[14] Therefore, it is critical to assess the therapeutic window and potential toxicities in preclinical models.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant increase in apoptosis observed after treatment with Mcl-1 inhibitor. | 1. Cell line is not dependent on Mcl-1 for survival. 2. Drug concentration is too low or incubation time is too short. 3. Compound has degraded. 4. Cells have acquired resistance. | 1. Confirm Mcl-1 expression levels in your cell line. High Mcl-1 expression does not always correlate with sensitivity.[14] Consider using a panel of cell lines with known Mcl-1 dependence. 2. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. 3. Ensure proper storage and handling of the inhibitor. Prepare fresh stock solutions. 4. Investigate mechanisms of resistance, such as upregulation of other anti-apoptotic proteins like Bcl-2 or Bcl-xL.[4] Combination therapies may be necessary. |
| High levels of apoptosis observed in negative control cells. | 1. Cytotoxicity of the vehicle (e.g., DMSO). 2. Off-target effects of the negative control compound. 3. Suboptimal cell culture conditions. | 1. Perform a vehicle-only control to assess its toxicity. Ensure the final DMSO concentration is low (typically <0.5%). 2. If using a chemical negative control, ensure it has been validated to be inactive against Mcl-1 and lacks other cytotoxic activities. 3. Ensure cells are healthy and not overly confluent before starting the experiment. |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent inhibitor concentration. 3. Differences in assay procedure. | 1. Use cells within a consistent and narrow range of passage numbers. 2. Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. 3. Follow a standardized and detailed experimental protocol meticulously. |
| Unexpected changes in Mcl-1 protein levels after inhibitor treatment. | Mcl-1 inhibitors can induce the stabilization and accumulation of the Mcl-1 protein.[11][15][16] | This is a known phenomenon. The mechanism involves reduced ubiquitination and degradation of the Mcl-1 protein upon inhibitor binding.[11][15][17] This can serve as a biomarker for target engagement.[11] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Mcl-1 inhibitor and the appropriate negative controls (vehicle and/or inactive compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the Mcl-1 inhibitor and controls for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Co-Immunoprecipitation (Co-IP) to Assess Mcl-1/Bak Interaction
-
Cell Lysis: Lyse treated and control cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Mcl-1 and Bak. A decrease in the amount of Bak co-immunoprecipitated with Mcl-1 in the inhibitor-treated sample indicates disruption of the interaction.
Visualizations
Caption: Mcl-1 signaling pathways and points of regulation.
Caption: General experimental workflow for Mcl-1 inhibitor cellular assays.
Caption: Troubleshooting logic for lack of apoptosis with Mcl-1 inhibitors.
References
- 1. MCL1 - Wikipedia [en.wikipedia.org]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 11. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 12. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. probiologists.com [probiologists.com]
- 15. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Mcl1-IN-11 In Vivo
Welcome to the technical support center for Mcl1-IN-11. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vivo use of this compound, a potent inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Due to its physicochemical properties, this compound can exhibit poor aqueous solubility, leading to low bioavailability and challenging in vivo experimental setup. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully design and execute your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo delivery challenging?
A1: this compound is a small molecule inhibitor that targets the BH3-binding groove of Mcl-1, an anti-apoptotic protein frequently overexpressed in various cancers. Its mechanism of action involves disrupting the interaction of Mcl-1 with pro-apoptotic proteins like Bak, thereby inducing apoptosis in cancer cells dependent on Mcl-1 for survival. The primary challenge in using this compound in vivo is its low aqueous solubility, a common characteristic of many kinase inhibitors and other small molecules with similar scaffolds. This poor solubility can lead to precipitation in aqueous-based formulations, resulting in low absorption and poor bioavailability when administered to animal models.
Q2: What are the initial signs of poor bioavailability in my in vivo experiment?
A2: Several observations can indicate poor bioavailability of this compound in your in vivo studies:
-
Lack of Efficacy: The most apparent sign is a lack of the expected therapeutic effect (e.g., no tumor growth inhibition) at doses that were effective in in vitro assays.
-
High Variability in Response: Significant variation in tumor response among animals in the same treatment group can suggest inconsistent absorption of the compound.
-
Precipitation in Formulation: Visual inspection of your dosing solution may reveal cloudiness or precipitate, indicating that the compound is not fully solubilized.
-
Low Plasma Concentrations: Pharmacokinetic analysis showing low or undetectable levels of this compound in blood plasma after administration confirms poor absorption.
Q3: What are the recommended formulation strategies to improve the bioavailability of this compound?
A3: Overcoming the poor solubility of this compound typically involves using a co-solvent system or a lipid-based formulation. It is crucial to start with a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it in a suitable vehicle for in vivo administration. Common vehicle compositions include mixtures of DMSO, polyethylene (B3416737) glycol (e.g., PEG300 or PEG400), surfactants (e.g., Tween 80 or Cremophor EL), and an aqueous component (e.g., saline or water). For oral administration, suspensions in vehicles like carboxymethyl cellulose (B213188) (CMC) can also be considered. It is essential to perform a small-scale formulation test to ensure the compound remains in solution at the desired final concentration.
Q4: What is the role of Mcl-1 in apoptosis signaling?
A4: Mcl-1 is a key pro-survival protein of the Bcl-2 family. It sequesters the pro-apoptotic proteins Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). Inhibition of Mcl-1 by molecules like this compound releases Bak and Bim, leading to Bak activation, MOMP, cytochrome c release from the mitochondria, and subsequent caspase activation, ultimately resulting in apoptosis.
Troubleshooting Guide: In Vivo Formulation and Administration
This guide provides a systematic approach to troubleshoot common issues encountered when preparing and administering this compound for in vivo studies.
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous vehicle. | The solubility limit of this compound in the final formulation has been exceeded. | • Lower the final concentration of this compound.• Increase the proportion of organic co-solvents (e.g., PEG300) in the final formulation.• Add or increase the concentration of a surfactant (e.g., Tween 80).• Prepare the formulation fresh before each use. |
| Inconsistent tumor growth inhibition within the same treatment group. | The compound is not uniformly suspended or has precipitated in the dosing solution, leading to inaccurate dosing. | • Ensure thorough mixing (vortexing, sonication) of the formulation before each administration.• Visually inspect the syringe before and after dosing to check for any precipitate.• Consider using a more robust formulation with better solubilizing capacity. |
| No observable in vivo efficacy despite successful in vitro results. | Poor bioavailability is preventing the compound from reaching its target at a therapeutic concentration. | • Optimize the formulation to improve solubility (see above).• Consider alternative routes of administration (e.g., intraperitoneal vs. oral) that may offer better absorption.• Increase the dosing frequency to maintain therapeutic plasma concentrations.• Conduct a pilot pharmacokinetic study to determine the plasma exposure of this compound with your current formulation and dose. |
| Adverse effects or toxicity in treated animals. | The vehicle itself, particularly at high concentrations of DMSO or surfactants, may be causing toxicity. | • Include a vehicle-only control group in your study to assess the tolerability of the formulation.• Minimize the final concentration of DMSO in the dosing solution (ideally ≤10%).• Reduce the concentration of surfactants to the lowest effective level. |
Experimental Protocols
Note: The following protocols are starting points and may require optimization based on the specific experimental conditions and animal model.
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol utilizes a common co-solvent system to enhance the solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or sterile water for injection
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common starting ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Final Formulation: Slowly add the this compound stock solution to the prepared vehicle to achieve the desired final concentration for dosing. For example, to prepare a 5 mg/mL solution, add 1 part of the 50 mg/mL stock solution to 9 parts of the vehicle.
-
Mixing: Vortex the final formulation thoroughly to ensure homogeneity. Visually inspect the solution to confirm that no precipitation has occurred.
-
Administration: Administer the freshly prepared formulation to the animals via intraperitoneal injection.
Quantitative Data: Representative Formulation Components
The following table provides a summary of commonly used components for formulating poorly soluble inhibitors for in vivo studies. The exact ratios may need to be optimized for this compound.
| Component | Function | Typical Concentration Range in Final Formulation | Notes |
| DMSO | Primary organic solvent | 5 - 10% | Keep concentration as low as possible to minimize toxicity. |
| PEG300/PEG400 | Co-solvent | 20 - 50% | Improves solubility and can enhance absorption. |
| Tween 80 | Surfactant/Emulsifier | 2 - 10% | Helps to maintain the compound in solution and prevents precipitation. |
| Corn Oil | Lipid-based vehicle | Up to 90% (with DMSO) | Can be used for subcutaneous or oral administration. |
| Saline/Water | Aqueous base | q.s. to 100% | Used to adjust the final volume and tonicity. |
| Carboxymethyl cellulose (CMC) | Suspending agent | 0.5 - 2% | Used for preparing oral suspensions. |
Visualizations
Mcl-1 Signaling Pathway in Apoptosis
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Troubleshooting Poor Bioavailability
Caption: A logical workflow for troubleshooting poor in vivo bioavailability of this compound.
Validation & Comparative
A Comparative Guide to Mcl-1 Inhibition in Multiple Myeloma: Spotlight on S63845
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mcl-1 inhibitors for the treatment of multiple myeloma, with a primary focus on the well-characterized compound S63845. Despite efforts to gather data on Mcl1-IN-11, no publicly available information or experimental data for this specific inhibitor in the context of multiple myeloma or other cancers could be identified. Therefore, this document will serve as a comprehensive resource on the evaluation of Mcl-1 inhibitors in multiple myeloma, using S63845 as a benchmark.
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, is a critical survival factor for multiple myeloma cells.[1][2] Its overexpression is associated with poor prognosis and resistance to conventional therapies, making it a prime target for drug development.[3][4] This guide delves into the experimental data supporting the efficacy of Mcl-1 inhibition and provides detailed protocols for the evaluation of such compounds.
S63845: A Potent and Selective Mcl-1 Inhibitor
S63845 is a highly potent and selective small molecule inhibitor of Mcl-1.[3][5] It binds to the BH3-binding groove of Mcl-1 with high affinity, preventing the sequestration of pro-apoptotic proteins like Bak and Bax.[5][6] This leads to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[5]
Data Presentation: S63845 Performance in Multiple Myeloma Cell Lines
The following tables summarize the quantitative data on the efficacy of S63845 in various multiple myeloma cell lines.
| Table 1: Binding Affinity and Potency of S63845 | |
| Parameter | Value |
| Mcl-1 Binding Affinity (Kd) | 0.19 nM[3] |
| H929 Cell Line IC50 | < 0.1 µM[3] |
| AMO1 Cell Line IC50 | < 0.1 µM[7] |
| MOLP-8 Cell Line IC50 | Not explicitly stated, but sensitive[8] |
| KMS-12-BM Cell Line IC50 | Moderately sensitive (0.1 µM < IC50 < 1 µM)[7] |
| MM.1S Cell Line IC50 | Moderately sensitive (0.1 µM < IC50 < 1 µM)[9] |
| Table 2: In Vitro Efficacy of S63845 in a Panel of Multiple Myeloma Cell Lines | |
| Sensitivity Category | Number of Cell Lines |
| Highly Sensitive (IC50 < 0.1 µM) | 17 out of 25[7] |
| Moderately Sensitive (0.1 µM < IC50 < 1 µM) | 6 out of 25[7] |
| Insensitive (IC50 > 1 µM) | 2 out of 25[7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation of Mcl-1 inhibitors.
Cell Viability Assay (MTT or CellTiter-Glo)
This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate multiple myeloma cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the Mcl-1 inhibitor (e.g., S63845) in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following inhibitor treatment.[10][11]
Protocol:
-
Cell Treatment: Treat multiple myeloma cells with the Mcl-1 inhibitor at various concentrations (e.g., near the IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Bcl-2 Family Proteins
This technique is used to assess the levels of Mcl-1 and other Bcl-2 family proteins to understand the mechanism of action of the inhibitor.[12][13]
Protocol:
-
Protein Extraction: Treat cells with the Mcl-1 inhibitor, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, Bcl-2, Bcl-xL, Bak, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mcl-1 Inhibition Pathway by S63845 in Multiple Myeloma Cells.
Experimental Workflow Diagram
Caption: Experimental Workflow for Evaluating Mcl-1 Inhibitors.
References
- 1. MCL-1 is a clinically targetable vulnerability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCL1 antibody (66026-1-Ig) | Proteintech [ptglab.com]
- 3. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. baxinhibitor.com [baxinhibitor.com]
- 8. rcsb.org [rcsb.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 4.7. Annexin V Assay [bio-protocol.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Mcl-1 Inhibitors: AZD5991 vs. S63845
A head-to-head comparison of two potent Mcl-1 inhibitors, AZD5991 and S63845, for researchers and drug development professionals. This guide provides a detailed examination of their efficacy, supported by experimental data and methodologies.
In the landscape of targeted cancer therapy, the Myeloid Cell Leukemia-1 (Mcl-1) protein, a key member of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical target for therapeutic intervention. Overexpression of Mcl-1 is a known driver of tumorigenesis and chemoresistance in a variety of hematological and solid tumors. This guide provides a comparative analysis of two potent and selective small-molecule inhibitors of Mcl-1: AZD5991, developed by AstraZeneca, and S63845 (also known as MIK665), developed by Servier and Vernalis. While the initial request specified a comparison with "Mcl1-IN-11," no publicly available data could be found for a compound with that designation. Therefore, S63845, a well-characterized and clinically evaluated Mcl-1 inhibitor, has been substituted to provide a meaningful and data-rich comparison.
Mechanism of Action: Restoring Apoptosis
Both AZD5991 and S63845 are BH3 mimetics. They function by binding with high affinity to the BH3-binding groove of the Mcl-1 protein.[1][2][3] This action prevents Mcl-1 from sequestering pro-apoptotic proteins like BAK and BAX.[2][4] The release of BAK and BAX leads to their oligomerization at the mitochondrial outer membrane, resulting in the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[1][2][5]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for AZD5991 and S63845, facilitating a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical and In Vitro Efficacy
| Parameter | AZD5991 | S63845 (MIK665) |
| Binding Affinity (Ki/KD) | Ki = 0.13 nM[6] | KD = 0.19 nM[1][3][5] |
| Cellular Activity (EC50/IC50) | MOLP-8 (AML): 33 nM (caspase EC50)[7] MV-4;11 (AML): 24 nM (caspase EC50)[7] Hematological cell lines (6/22 AML, 7/19 MM): <100 nM (caspase EC50)[7] | H929 (Multiple Myeloma): IC50 ~100 nM[8] U-2946 (Lymphoma): IC50 ~100 nM[8] Multiple Myeloma, Leukemia, Lymphoma cell lines: IC50 <1 µM[3] |
| Selectivity | >10,000-fold for Mcl-1 over other Bcl-2 family members[7] | No discernible binding to BCL-2 or BCL-XL[3][5] |
Table 2: Preclinical In Vivo Efficacy
| Cancer Model | AZD5991 | S63845 (MIK665) |
| Multiple Myeloma (MM) Xenografts | Complete tumor regressions after a single IV dose.[7] | Dose-dependent anti-tumor activity with maximal tumor growth inhibition of 103% (H929) and 114% (AMO1).[9] |
| Acute Myeloid Leukemia (AML) Xenografts | Complete tumor regressions after a single IV dose.[7] | Potent anti-tumor activity as a single agent.[2] |
| Combination Therapy | Enhanced anti-tumor activity with venetoclax (B612062) in AML, MM, and NHL models, and with bortezomib (B1684674) in MM models.[7] | Synergistic activity with venetoclax in multiple myeloma models.[10] |
Experimental Protocols
In Vitro Apoptosis Assays
Objective: To determine the potency of Mcl-1 inhibitors in inducing apoptosis in cancer cell lines.
-
Cell Lines: Various hematological cancer cell lines (e.g., MOLP-8, MV-4;11, H929) known to be dependent on Mcl-1 for survival.
-
Treatment: Cells are incubated with increasing concentrations of the Mcl-1 inhibitor (e.g., AZD5991, S63845) or a vehicle control (DMSO) for a specified period (e.g., 4, 6, or 24 hours).
-
Apoptosis Detection:
-
Caspase Activity: Caspase-3/7 activity is measured using a luminescent or fluorescent substrate. The EC50 value is calculated as the concentration of the inhibitor that induces 50% of the maximal caspase activation.[7]
-
Annexin V Staining: Apoptotic cells are quantified by flow cytometry after staining with Annexin V (which binds to externalized phosphatidylserine) and a viability dye like propidium (B1200493) iodide (PI).[10][11]
-
-
Data Analysis: The percentage of apoptotic cells is plotted against the inhibitor concentration to determine the EC50 or IC50 values.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of Mcl-1 inhibitors in a living organism.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human cancer cells to establish tumor xenografts or disseminated disease models.[7][9][10]
-
Treatment: Once tumors reach a specified size, mice are treated with the Mcl-1 inhibitor (e.g., AZD5991 intravenously, S63845 intravenously) or a vehicle control.[7][9][10] Dosing schedules can vary (e.g., single dose, daily, or weekly).
-
Efficacy Assessment:
-
Tumor Volume: For subcutaneous models, tumor size is measured regularly with calipers, and tumor volume is calculated.
-
Survival: The overall survival of the treated mice is monitored.
-
Biomarker Analysis: Tumor tissues can be harvested post-treatment to analyze biomarkers of apoptosis, such as cleaved caspase-3, by immunohistochemistry or western blotting.[7]
-
-
Data Analysis: Tumor growth curves and survival plots are generated to compare the efficacy of the treatment groups.
Visualizing the Pathways
To better understand the mechanism of action and experimental design, the following diagrams are provided.
Caption: Mechanism of Mcl-1 Inhibition.
Caption: In Vivo Xenograft Efficacy Workflow.
Concluding Remarks
Both AZD5991 and S63845 have demonstrated potent and selective inhibition of Mcl-1 in preclinical models, leading to apoptosis in Mcl-1-dependent cancer cells. While both showed significant anti-tumor activity in vivo, their clinical development trajectories have diverged. The Phase 1 clinical trial for AZD5991 was halted due to cardiac-related safety concerns.[12] S63845 (as MIK665) has also been evaluated in clinical trials. The data presented here underscore the therapeutic potential of Mcl-1 inhibition while also highlighting the challenges in translating potent preclinical efficacy into safe and effective clinical treatments. Further research and development of next-generation Mcl-1 inhibitors with improved therapeutic windows are ongoing.
References
- 1. | BioWorld [bioworld.com]
- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 4. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD5991 [openinnovation.astrazeneca.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Mcl-1 Inhibitors: Mcl1-IN-11 and AMG-176
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Mcl-1 inhibitors, Mcl1-IN-11 and AMG-176. This analysis is based on available preclinical data to inform research and development decisions.
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a known driver of tumorigenesis and chemoresistance in a variety of cancers, making it a prime target for therapeutic intervention. This guide focuses on a direct comparison of two small molecule inhibitors targeting Mcl-1: this compound and AMG-176.
Biochemical and Cellular Performance at a Glance
A summary of the key quantitative data for this compound and AMG-176 is presented below, offering a direct comparison of their biochemical potency and cellular activity.
| Parameter | This compound | AMG-176 |
| Binding Affinity (Ki) | 0.06 µM (60 nM) for Mcl-1[1] | 0.13 nM for Mcl-1[2] |
| Selectivity | Lower potency against Bcl-2 (Ki = 4.2 µM)[1] | Highly selective for Mcl-1 over other Bcl-2 family members |
| Cellular Potency | Data not publicly available | Induces cell death in CLL cells at 100 nM and 300 nM[3][4][5] |
| In Vivo Efficacy | Data not publicly available | Demonstrates efficacy in hematologic cancer models[6][7] |
Mechanism of Action: Inhibiting the Pro-Survival Function of Mcl-1
Both this compound and AMG-176 are designed to inhibit the anti-apoptotic function of Mcl-1. Mcl-1 sequesters pro-apoptotic proteins such as Bak and Bim, preventing them from initiating the mitochondrial apoptosis pathway. By binding to the BH3-binding groove of Mcl-1, these inhibitors disrupt the Mcl-1/pro-apoptotic protein interaction, liberating Bak and Bim to trigger programmed cell death.
Caption: Mcl-1 signaling pathway and points of inhibition.
Detailed Comparison of Preclinical Data
Biochemical Potency and Selectivity
AMG-176 exhibits a significantly higher binding affinity for Mcl-1 with a Ki of 0.13 nM, indicating very potent inhibition at the biochemical level.[2] In contrast, this compound has a reported Ki of 60 nM.[1] While still a potent inhibitor, it is several orders of magnitude less potent than AMG-176 in this assay.
Regarding selectivity, this compound shows lower potency against the related anti-apoptotic protein Bcl-2, with a Ki of 4.2 µM, suggesting a degree of selectivity for Mcl-1.[1] AMG-176 is described as a highly selective Mcl-1 inhibitor, a crucial feature to minimize off-target effects.
Cellular Activity
Preclinical studies on AMG-176 have demonstrated its ability to induce dose- and time-dependent cell death in chronic lymphocytic leukemia (CLL) cells, with significant effects observed at concentrations of 100 nM and 300 nM.[3][4][5] Notably, these concentrations did not cause significant cell death in normal hematopoietic cells, indicating a therapeutic window.[3][4][5]
Unfortunately, publicly available data on the cellular potency of this compound is limited, preventing a direct comparison of its on-target effects in a cellular context.
In Vivo Efficacy
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While specific, detailed protocols for the generation of all cited data are extensive and proprietary to the original researchers, the following outlines the general methodologies used in the characterization of Mcl-1 inhibitors.
Caption: General experimental workflow for Mcl-1 inhibitor characterization.
Binding Affinity (Ki) Determination: Competitive binding assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen are commonly employed. These assays measure the ability of the inhibitor to displace a known fluorescently labeled ligand from the Mcl-1 protein.
Cellular Apoptosis Assays: To assess the biological effect of the inhibitors, cancer cell lines are treated with varying concentrations of the compound. Apoptosis is then quantified using methods like Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases, key enzymes in the apoptotic cascade.
In Vivo Xenograft Models: To evaluate anti-tumor efficacy in a living organism, human cancer cells are implanted into immunocompromised mice. The mice are then treated with the Mcl-1 inhibitor, and tumor growth is monitored over time. Pharmacokinetic and pharmacodynamic studies are also conducted to assess the drug's absorption, distribution, metabolism, and excretion, as well as its effect on the Mcl-1 target in the tumor tissue.
Conclusion
Based on the currently available public data, AMG-176 appears to be a more potent and well-characterized Mcl-1 inhibitor compared to this compound. Its picomolar binding affinity, demonstrated cellular activity, and in vivo efficacy in preclinical models position it as a strong clinical candidate.
While this compound shows selectivity for Mcl-1, the lack of comprehensive public data on its cellular and in vivo performance makes a complete head-to-head comparison challenging. Further publication of data for this compound will be necessary for a more thorough evaluation of its therapeutic potential relative to other Mcl-1 inhibitors like AMG-176. Researchers are encouraged to consider the depth of available data when selecting an Mcl-1 inhibitor for their studies.
References
- 1. glpbio.com [glpbio.com]
- 2. genecards.org [genecards.org]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. MCL1 - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
Validating the On-Target Activity of Mcl1-IN-11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein and a high-priority target in oncology. Its overexpression is implicated in the progression of various cancers and contributes to resistance against conventional therapies. This guide provides an objective comparison of Mcl1-IN-11's performance with other selective Mcl-1 inhibitors, supported by experimental data and detailed protocols to aid in the validation of its on-target activity.
Comparative Analysis of Mcl-1 Inhibitors
The efficacy of a targeted inhibitor is determined by its potency, selectivity, and cellular activity. The following table summarizes the biochemical and cellular potency of this compound in comparison to other well-characterized Mcl-1 inhibitors.
| Inhibitor | Type | Target | Kᵢ / Kd | IC₅₀ | Selectivity |
| This compound | Small Molecule | Mcl-1 | 0.06 µM (Kᵢ) | - | ~70-fold vs. Bcl-2 (Kᵢ = 4.2 µM)[1] |
| A-1210477 | Small Molecule | Mcl-1 | 0.454 nM (Kᵢ) | 26.2 nM | >100-fold vs. other Bcl-2 family members[2] |
| AMG-176 | Small Molecule | Mcl-1 | Picomolar affinity | - | Selective vs. other Bcl-2 family members |
| AZD5991 | Macrocycle | Mcl-1 | 0.13 nM (Kᵢ) | - | Highly selective for Mcl-1[2] |
| S63845 | Small Molecule | Mcl-1 | 0.19 nM (Kd) | - | No discernible binding to Bcl-2 or Bcl-xL[2] |
| VU661013 | Small Molecule | Mcl-1 | 97 pM (Kᵢ) | - | >400-fold vs. Bcl-xL and >7-fold vs. Bcl-2[2] |
| UMI-77 | Small Molecule | Mcl-1 | 490 nM (Kᵢ) | - | Selective over other Bcl-2 family members[2] |
Experimental Protocols for On-Target Validation
Accurate validation of an inhibitor's on-target activity is crucial. Below are detailed methodologies for key experiments to assess the binding and functional effects of this compound.
Biochemical Binding Affinity: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the binding affinity of an inhibitor to its target protein.
Principle: The assay measures the disruption of the interaction between Mcl-1 and a fluorescently labeled peptide from a pro-apoptotic partner (e.g., BIM) by a competitive inhibitor.
Protocol:
-
Reagents: Recombinant human Mcl-1 protein, biotinylated BIM BH3 peptide, Europium-labeled streptavidin (donor fluorophore), and APC-labeled anti-His6 antibody (acceptor fluorophore).
-
Procedure:
-
Add assay buffer, inhibitor (this compound), and recombinant Mcl-1 to a 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Add a pre-mixed solution of the biotinylated BIM peptide, Europium-streptavidin, and APC-anti-His6 antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the BIM peptide by the inhibitor. The data is then plotted to determine the IC₅₀ or Kᵢ value.
Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)
CETSA confirms that the inhibitor binds to its target protein within the complex environment of a cell.
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble target protein remaining.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Protein Quantification: Centrifuge the samples to pellet aggregated proteins. Collect the supernatant and quantify the amount of soluble Mcl-1 using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble Mcl-1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Disruption of Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP)
This assay verifies that the inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., BIM, BAK) in cells.
Principle: An antibody against Mcl-1 is used to pull down Mcl-1 and any interacting proteins from cell lysates. The presence of binding partners is then detected by Western blotting.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Mcl-1 antibody overnight, followed by the addition of protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding, and then elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against Mcl-1 and the expected interacting proteins (e.g., BIM, BAK).
-
Data Analysis: A decrease in the amount of co-immunoprecipitated BIM or BAK in the this compound-treated samples compared to the control indicates that the inhibitor has disrupted the protein-protein interaction.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams have been generated.
Caption: Mcl-1 Signaling Pathway and Inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Logic of Co-Immunoprecipitation Experiment.
References
Navigating the Selectivity Landscape of Mcl-1 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a targeted inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of potent and selective Mcl-1 inhibitors with other members of the Bcl-2 family. While specific binding affinity data for Mcl1-IN-11 is not publicly available, this guide presents a framework for such a comparison using data from other well-characterized Mcl-1 inhibitors, offering insights into the methodologies used to determine selectivity.
Myeloid cell leukemia-1 (Mcl-1) is a crucial pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival of various cancer cells and resistance to therapy, making it a prime target for cancer drug development.[1] The development of small molecule inhibitors that specifically target Mcl-1 while sparing other Bcl-2 family members like Bcl-2, Bcl-xL, and Bcl-w is a key objective to maximize therapeutic efficacy and minimize off-target toxicities.
Comparative Binding Affinity of Mcl-1 Inhibitors
The selectivity of an Mcl-1 inhibitor is determined by its binding affinity for Mcl-1 versus other anti-apoptotic Bcl-2 family proteins. High selectivity is indicated by a significantly lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) for Mcl-1 compared to other family members. The following table summarizes the binding affinities of several known Mcl-1 inhibitors, showcasing the high degree of selectivity that has been achieved.
| Compound | Mcl-1 Ki (nM) | Bcl-2 Ki (μM) | Bcl-xL Ki (μM) | Bcl-w Ki (μM) | A1 Ki (μM) | Assay Method |
| A-1210477 | 0.45 | >100 | >100 | >100 | >100 | TR-FRET |
| S63845 | 0.19 | >10 | 1.8 | >10 | 0.042 | HTRF |
| AZD5991 | 0.13 | >10 | >10 | >10 | >10 | FPA |
| AMG-176 | 0.08 | >10 | >10 | >10 | >10 | TR-FRET |
Note: Data for this table is compiled from publicly available research and may have been generated using different experimental conditions.
The Bcl-2 Family Apoptotic Signaling Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-survival members (like Mcl-1, Bcl-2, Bcl-xL) and pro-apoptotic members (like Bax, Bak, Bim, Puma, Noxa) determines cell fate. Mcl-1 inhibitors disrupt this balance by binding to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins and thereby promoting apoptosis.
Experimental Protocols
The determination of binding affinity and selectivity is crucial for the characterization of Mcl-1 inhibitors. A commonly used method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
Principle: This assay measures the binding of an inhibitor to Mcl-1 by detecting the disruption of the interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from the Bim protein).
Workflow:
Methodology:
-
Reagent Preparation: Recombinant human Mcl-1 protein with a polyhistidine tag and a biotinylated Bim BH3 peptide are used. The detection reagents are a Europium (Eu3+) cryptate-labeled anti-His antibody (donor fluorophore) and XL665-labeled streptavidin (acceptor fluorophore).
-
Assay Plate Preparation: The test compound is serially diluted in an appropriate buffer and added to the wells of a microplate.
-
Binding Reaction: Mcl-1 protein and the biotinylated Bim BH3 peptide are added to the wells containing the test compound and incubated to allow for binding competition.
-
Detection: The Eu3+-cryptate labeled anti-His antibody and XL665-labeled streptavidin are added to the wells and incubated.
-
Signal Measurement: The plate is read on a TR-FRET-compatible plate reader. The donor fluorophore is excited at approximately 337 nm, and emissions are read at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. In the absence of a competing inhibitor, Mcl-1 binds to the Bim peptide, bringing the donor and acceptor fluorophores in close proximity and resulting in a high FRET signal. A potent inhibitor will disrupt this interaction, leading to a decrease in the FRET signal. The IC50 value is determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The selective inhibition of Mcl-1 is a promising strategy in cancer therapy. The ability to quantify the cross-reactivity of Mcl-1 inhibitors with other Bcl-2 family members is essential for their preclinical and clinical development. While specific data for this compound remains elusive in the public domain, the comparative data and methodologies presented here for other selective Mcl-1 inhibitors provide a robust framework for evaluating the selectivity profile of any novel Mcl-1-targeting compound. Researchers are encouraged to employ rigorous biochemical and cellular assays to fully characterize the specificity of their molecules of interest.
References
In Vivo Showdown: A Comparative Guide to Mcl-1 Inhibitors in Preclinical Cancer Models
For researchers navigating the competitive landscape of apoptosis induction, this guide offers an objective in vivo efficacy comparison of three prominent Mcl-1 inhibitors: S63845, AMG-176, and AZD5991. The data presented herein, derived from publicly available preclinical studies, aims to provide a clear, data-driven overview to inform discovery and development decisions in oncology.
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in a variety of cancers, making it a compelling target for therapeutic intervention. The development of potent and selective Mcl-1 inhibitors has been a significant focus in oncology research, with several candidates demonstrating promising preclinical activity. This guide focuses on the in vivo performance of S63845, AMG-176, and AZD5991 in hematological malignancy models, particularly multiple myeloma (MM) and acute myeloid leukemia (AML).
Quantitative Efficacy Comparison
The following tables summarize the in vivo efficacy of S63845, AMG-176, and AZD5991 as reported in various xenograft models. It is important to note that these studies were not conducted head-to-head and experimental conditions may vary.
Table 1: In Vivo Efficacy of Mcl-1 Inhibitors in Multiple Myeloma (MM) Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Key Efficacy Readout | Source |
| S63845 | H929 (human MM) | 25 mg/kg, i.v. | 103% TGImax | [1] |
| AMO1 (human MM) | Not specified | 114% TGImax | [1] | |
| AMG-176 | OPM-2 (human MM) | Discontinuous oral | Tumor growth inhibition | [2] |
| AZD5991 | MOLP-8 (human MM) | 10-100 mg/kg, single i.v. dose | Dose-dependent TGI to tumor regression | [3] |
| NCI-H929 (human MM) | Combination with bortezomib | Enhanced efficacy vs. single agents | [4] |
Table 2: In Vivo Efficacy of Mcl-1 Inhibitors in Acute Myeloid Leukemia (AML) Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Key Efficacy Readout | Source |
| S63845 | MV4-11 (human AML) | 12.5 mg/kg | 86% TGImax | [1] |
| MV4-11 (human AML) | 25 mg/kg | Complete remission in 6/8 mice | [1] | |
| AMG-176 | MOLM13 luc orthotopic | 2-day-on, 5-day-off schedule | Tumor growth inhibition | [5] |
| Primary AML patient samples | Combination with venetoclax | Synergistic robust activity | [2][6] | |
| AZD5991 | Various AML xenografts | Single tolerated dose | Complete (100%) tumor regression | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and potential replication of in vivo studies. Below are generalized experimental protocols based on the cited literature for establishing and evaluating the efficacy of Mcl-1 inhibitors in xenograft models.
Human Xenograft Model Protocol (General)
-
Cell Culture: Human multiple myeloma (e.g., H929, AMO1, OPM-2, MOLP-8) or acute myeloid leukemia (e.g., MV4-11, MOLM13) cell lines are cultured in appropriate media and conditions as recommended by the supplier.
-
Animal Models: Immunocompromised mice (e.g., SCID or NSG) of 6-8 weeks of age are used to prevent rejection of human tumor cells. All animal procedures are conducted under approved institutional animal care and use committee (IACUC) protocols.[6]
-
Tumor Implantation:
-
Subcutaneous Model: A suspension of 5-10 million tumor cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.
-
Disseminated/Orthotopic Model: For hematological malignancies, tumor cells can be injected intravenously (i.v.) via the tail vein to establish a disseminated disease model that better mimics the human condition.
-
-
Tumor Growth Monitoring:
-
For subcutaneous models, tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
For disseminated models, disease progression can be monitored by bioluminescence imaging (for luciferase-expressing cell lines) or by analyzing peripheral blood for the presence of human cancer cells.
-
-
Drug Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³) or disease is established, animals are randomized into treatment and vehicle control groups.
-
Mcl-1 inhibitors are formulated in an appropriate vehicle and administered via the specified route (e.g., intravenous, oral). Dosing schedules can vary from single doses to daily or intermittent dosing for a defined period.
-
-
Efficacy Evaluation:
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Other endpoints may include tumor regression (a reduction in tumor size from baseline), survival, and analysis of pharmacodynamic markers (e.g., cleaved caspase-3) in tumor tissue.[3][9]
-
Visualizing the Mechanism and Workflow
To better understand the context of these in vivo studies, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Mcl-1 signaling pathway in apoptosis.
Caption: Generalized in vivo efficacy study workflow.
Summary and Conclusion
The Mcl-1 inhibitors S63845, AMG-176, and AZD5991 have all demonstrated significant single-agent and combination anti-tumor activity in preclinical in vivo models of multiple myeloma and acute myeloid leukemia.[2][10][11] Notably, both S63845 and AZD5991 have been reported to induce complete tumor regressions in certain models, highlighting their potential as potent therapeutic agents.[1][7][8] AMG-176 has shown efficacy with a discontinuous oral dosing regimen, which could offer advantages in a clinical setting.[2]
The choice of an optimal Mcl-1 inhibitor for further development will depend on a multitude of factors including its efficacy across a range of models, safety profile, and pharmacokinetic properties. While this guide provides a comparative overview of in vivo efficacy based on available data, direct head-to-head preclinical studies would be invaluable for a more definitive comparison. Researchers are encouraged to consult the primary literature for more detailed information on specific experimental conditions and results.
References
- 1. apexbt.com [apexbt.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. AZD5991 [openinnovation.astrazeneca.com]
- 10. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 11. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods to Validate Mcl1-IN-11's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the Bcl-2 family, frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention. Mcl1-IN-11 has emerged as a small molecule inhibitor of Mcl-1. Validating its precise mechanism of action is paramount for its development as a potential anti-cancer agent. This guide provides a comparative overview of orthogonal methods to rigorously validate the mechanism of action of this compound, comparing its performance with other known Mcl-1 inhibitors.
Direct Target Engagement: Biophysical and Biochemical Assays
To ascertain that this compound directly binds to Mcl-1 and displaces its natural binding partners, a suite of biophysical and biochemical assays is essential. These methods provide quantitative data on binding affinity and kinetics.
Data Summary: In Vitro Binding Affinities of Mcl-1 Inhibitors
| Inhibitor | Assay Type | Binding Affinity (Kᵢ/Kₔ/IC₅₀) | Selectivity |
| This compound | Not specified | Not specified | Not specified |
| A-1210477 | TR-FRET | Kᵢ: 0.45 nM | >100-fold selective over other Bcl-2 family members[1] |
| S63845 | Surface Plasmon Resonance (SPR) | Kₔ: 0.19 nM | No discernible binding to Bcl-2 or Bcl-xL[2] |
| AZD5991 | FRET | Kᵢ: 0.13 nM | >10,000-fold lower affinity for other Bcl-2 family members[3][4] |
| AMG-176 | Not specified | Not specified | Selective for Mcl-1 |
Experimental Protocols
a) Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide (like Bim or Bid) from Mcl-1 by the inhibitor.
-
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Mcl-1 protein, its tumbling is slowed, increasing the polarization. An inhibitor that competes for the same binding site will displace the fluorescent peptide, causing a decrease in polarization.
-
Protocol:
-
Recombinant Mcl-1 protein is incubated with a fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3).
-
Serial dilutions of this compound or other test compounds are added.
-
The fluorescence polarization is measured using a plate reader.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.[5]
-
b) Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free detection of binding events, allowing for the determination of association (kₐ) and dissociation (kₔ) rates, and the equilibrium dissociation constant (Kₔ).
-
Principle: Mcl-1 is immobilized on a sensor chip. When an inhibitor flows over the surface and binds, the change in mass alters the refractive index at the surface, which is detected as a change in the SPR signal.[6][7]
-
Protocol:
-
Recombinant Mcl-1 is immobilized on a sensor chip (e.g., CM5 chip).
-
A series of concentrations of this compound are injected over the chip surface.
-
The association and dissociation phases are monitored in real-time.
-
The sensorgram data is fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₔ, and Kₔ.[8][9]
-
c) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kₔ, ΔH, and ΔS).
-
Principle: A solution of the inhibitor is titrated into a solution containing the Mcl-1 protein. The heat released or absorbed during binding is measured.
-
Protocol:
-
A solution of this compound is placed in the injection syringe.
-
A solution of purified Mcl-1 is placed in the sample cell.
-
The inhibitor is injected in small aliquots into the Mcl-1 solution.
-
The heat change after each injection is measured and plotted against the molar ratio of inhibitor to protein to determine the binding parameters.
-
Target Engagement in a Cellular Context
Confirming that this compound engages Mcl-1 within the complex environment of a living cell is a critical validation step.
Data Summary: Cellular Target Engagement and Activity
| Inhibitor | Assay Type | Cellular Potency (EC₅₀/GI₅₀) | Cell Lines |
| A-1210477 | Cell Viability | <10 µM | H2110, H23 (NSCLC)[10] |
| S63845 | Cell Viability | Submicromolar range | Various cancer cell lines[2] |
| AZD5991 | Caspase Activation | EC₅₀: 24-33 nM | MOLP8, MV4;11 (AML)[4] |
| AMG-176 | Apoptosis Induction | Dose-dependent | Hematologic cancer cell lines[11][12] |
Experimental Protocols
a) Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[13][14][15]
-
Principle: When a protein is heated, it denatures and aggregates. A ligand-bound protein is more stable and will denature at a higher temperature.[14]
-
Protocol:
-
Intact cells are treated with this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated protein by centrifugation.
-
The amount of soluble Mcl-1 at each temperature is quantified by Western blot or other methods like mass spectrometry.[13]
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
b) Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that this compound disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bak, Bax, Bim) in cells.[16][17][18]
-
Principle: An antibody against Mcl-1 is used to pull down Mcl-1 from a cell lysate. If pro-apoptotic proteins are bound to Mcl-1, they will be pulled down as well. The presence of these interacting proteins is then detected by Western blot.
-
Protocol:
-
Cells are treated with this compound or a vehicle control.
-
Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
The lysate is incubated with an anti-Mcl-1 antibody.
-
Protein A/G beads are used to capture the antibody-Mcl-1 complexes.
-
The immunoprecipitated proteins are eluted and analyzed by Western blot using antibodies against Mcl-1 and its known interaction partners (e.g., Bak, Bim). A decrease in the co-precipitated pro-apoptotic protein in the this compound treated sample indicates disruption of the interaction.[18][19]
-
Downstream Cellular Effects
The ultimate validation of an Mcl-1 inhibitor's mechanism of action is the induction of the intended biological response: apoptosis in Mcl-1-dependent cancer cells.
Experimental Protocols
a) Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.
-
Caspase Activity Assays: Measurement of the activity of executioner caspases (e.g., caspase-3, -7) using colorimetric, fluorometric, or luminometric substrates.
-
PARP Cleavage: Western blot analysis to detect the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.
b) Cell Viability Assays
-
MTT/XTT or CellTiter-Glo Assays: These assays measure metabolic activity as an indicator of cell viability in response to treatment with this compound. A dose-dependent decrease in viability in Mcl-1-dependent cell lines provides evidence of on-target activity.
c) Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET can be adapted to monitor the disruption of Mcl-1 protein-protein interactions in living cells in real-time.[20][21][22][23]
-
Principle: Mcl-1 is fused to a luciferase (e.g., Renilla luciferase, Rluc), and its interaction partner (e.g., Bak) is fused to a fluorescent protein (e.g., YFP). When the two proteins interact, the energy from the luciferase substrate catalysis is transferred to the fluorescent protein, which then emits light at its characteristic wavelength. An inhibitor that disrupts this interaction will lead to a decrease in the BRET signal.[20][23]
-
Protocol:
-
Cells are co-transfected with constructs encoding Mcl-1-Rluc and YFP-Bak.
-
The cells are treated with this compound.
-
The luciferase substrate (e.g., coelenterazine) is added.
-
The light emission from both the luciferase and the fluorescent protein is measured.
-
A decrease in the BRET ratio (YFP emission / Rluc emission) indicates disruption of the Mcl-1-Bak interaction.[21]
-
Visualizing the Pathways and Processes
Conclusion
A multi-faceted approach employing orthogonal methods is indispensable for the robust validation of this compound's mechanism of action. By combining biophysical, biochemical, and cell-based assays, researchers can build a comprehensive evidence package. This guide provides the framework and methodologies to rigorously assess direct target binding, cellular target engagement, and the downstream functional consequences of Mcl-1 inhibition. The comparative data on alternative inhibitors serves as a benchmark for evaluating the potency and selectivity of this compound, ultimately informing its potential as a novel cancer therapeutic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD5991 [openinnovation.astrazeneca.com]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. dhvi.duke.edu [dhvi.duke.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. assaygenie.com [assaygenie.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 20. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to measure and analyze protein interactions in mammalian cells using bioluminescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Mcl1-IN-11
Researchers and drug development professionals handling potent compounds like Mcl1-IN-11, a selective inhibitor of the anti-apoptotic protein Mcl-1, must prioritize safety and adhere to strict disposal protocols. Given its likely classification as a cytotoxic or cytostatic agent, proper handling and disposal are paramount to protect laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Considerations
Before beginning any procedure involving this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. If an SDS for this compound is not directly available, researchers should handle the compound with the assumption that it is hazardous and cytotoxic.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.
-
Eye Protection: Safety glasses or goggles are essential to protect from splashes.
-
Respiratory Protection: Depending on the procedure and the physical form of the compound (e.g., powder), a respirator may be necessary to avoid inhalation.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial generation to final disposal.
Quantitative Data Summary for Hazardous Waste Disposal
For easy reference, the following table summarizes key quantitative and qualitative parameters for the disposal of chemical waste, applicable to compounds like this compound.
| Parameter | Guideline |
| Waste Accumulation Time | Waste containers should be collected for disposal in a timely manner. Do not let waste accumulate in the laboratory. |
| Container Fill Level | Never fill waste containers to more than 80-90% of their capacity to prevent spills and allow for expansion of contents. |
| Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the date of accumulation.[1][2] |
| Storage Location | Store waste in a designated, secure area away from general laboratory traffic and incompatible materials.[1] |
| Emergency Contact | Ensure emergency contact information and spill clean-up procedures are readily available near the waste storage area. |
Detailed Disposal Protocols
The proper disposal of this compound requires segregation of waste streams and appropriate containment.
1. Solid Waste Disposal:
-
Contaminated Materials: This category includes personal protective equipment (gloves, lab coats), disposable labware (pipette tips, vials, plates), and any materials used for spill cleanup.
-
Procedure:
-
Collect all solid waste contaminated with this compound in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[2]
-
This container should be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and include the name of the compound.[2][3]
-
Once the container is full (not exceeding 90% capacity), securely seal the bag and the container lid.
-
Store the sealed container in a designated hazardous waste accumulation area until it is collected by a certified hazardous waste disposal service.
-
2. Liquid Waste Disposal:
-
Unused Solutions: This includes any remaining stock solutions, experimental solutions containing this compound, and contaminated solvents.
-
Procedure:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration. Do not use abbreviations.[1]
-
Never mix this compound waste with other incompatible chemical waste streams.
-
Keep the waste container securely capped at all times, except when adding waste.
-
Store the container in a secondary containment bin within a designated hazardous waste storage area.
-
Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste management company.[4]
-
3. Sharps Waste Disposal:
-
Contaminated Sharps: This includes needles, syringes, and any other sharp objects contaminated with this compound.
-
Procedure:
-
Dispose of all contaminated sharps immediately into a designated, puncture-proof sharps container labeled for "Chemo Sharps" or "Cytotoxic Sharps."[3]
-
Do not recap, bend, or break needles.
-
Once the sharps container is two-thirds full, seal it securely.
-
The sealed sharps container should be placed in the designated hazardous waste area for collection and incineration.[3]
-
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should liquid waste containing this compound be poured down the sanitary sewer.[2][4]
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be placed in the regular municipal trash.[2]
-
Consult Institutional Guidelines: Always adhere to your institution's specific chemical hygiene and waste disposal plans. These procedures should be considered a general guide and may be supplemented by local regulations.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader community.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
